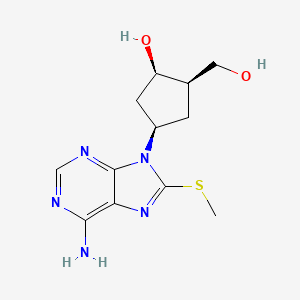
4-O-Galloylalbiflorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Galloylalbiflorin: . This compound is a galloylated derivative of albiflorin, a monoterpene glycoside. It has garnered significant attention due to its potential therapeutic properties, particularly its inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-O-Galloylalbiflorin can be synthesized through the galloylation of albiflorin. The process involves the esterification of albiflorin with gallic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound involves the extraction of albiflorin from the roots of Paeonia lactiflora, followed by its chemical modification. The extraction process includes drying, grinding, and solvent extraction. The extracted albiflorin is then subjected to galloylation to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Galloylalbiflorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The galloyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-O-Galloylalbiflorin has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated cells .
Medicine:
- Potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on BACE1 .
- Studied for its antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases .
Industry:
Wirkmechanismus
4-O-Galloylalbiflorin exerts its effects primarily through the inhibition of BACE1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound binds to the active site of BACE1, preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid-beta peptides . Additionally, it has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Paeoniflorin: Another monoterpene glycoside from Paeonia lactiflora with similar anti-inflammatory and neuroprotective properties.
4’-O-Galloylpaeoniflorin: A positional isomer of 4-O-Galloylalbiflorin with similar biological activities.
Uniqueness: this compound is unique due to its specific galloylation at the 4-O position, which enhances its inhibitory effects on BACE1 compared to its analogs . This specific modification also contributes to its distinct anti-inflammatory and antioxidant properties .
Eigenschaften
Molekularformel |
C30H32O15 |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
UXHIYEMICNYJGK-QKYHNZPSSA-N |
Isomerische SMILES |
C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Kanonische SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
